molecular formula C9H17NO3 B13267999 Methyl 2-(3-amino-4,4-dimethyloxolan-3-yl)acetate

Methyl 2-(3-amino-4,4-dimethyloxolan-3-yl)acetate

Cat. No.: B13267999
M. Wt: 187.24 g/mol
InChI Key: VYIQHSVZUFPODZ-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-4,4-dimethyloxolan-3-yl)acetate (CAS: 1512130-91-4) is an organochemical compound with the molecular formula C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol . The structure comprises a methyl ester group linked to an acetamide backbone, which is further substituted with a 3-amino-4,4-dimethyloxolane (tetrahydrofuran) ring. Limited physical property data (e.g., melting point, boiling point) are publicly available, but its structural features suggest moderate polarity and solubility in organic solvents .

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl 2-(3-amino-4,4-dimethyloxolan-3-yl)acetate

InChI

InChI=1S/C9H17NO3/c1-8(2)5-13-6-9(8,10)4-7(11)12-3/h4-6,10H2,1-3H3

InChI Key

VYIQHSVZUFPODZ-UHFFFAOYSA-N

Canonical SMILES

CC1(COCC1(CC(=O)OC)N)C

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Property Data
Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
Chemical Name Methyl 2-(3-amino-4,4-dimethyloxolan-3-yl)acetate
SMILES COC(=O)CC1(N)CCOC1(C)C
CAS Number 1849944-52-0

This compound contains a substituted tetrahydrofuran ring, with amino functionality at the 3-position and ester functionality at the 2-position side chain, making it a versatile intermediate in organic synthesis.

Preparation Methods

General Synthetic Strategy

The preparation of This compound typically involves the construction of the substituted oxolane ring, introduction of the amino group at the 3-position, and esterification to form the methyl acetate side chain. The synthetic routes reported in literature and patents generally follow these key steps:

  • Formation of the oxolane ring with appropriate substitution.
  • Introduction of the amino group via amination or reductive amination.
  • Esterification or transesterification to introduce the methyl acetate moiety.

Specific Synthetic Routes

Ring Formation and Amination

One approach involves starting from a suitable diol or keto-alcohol precursor that can be cyclized to form the 4,4-dimethyloxolane ring. Amination at the 3-position can be achieved through nucleophilic substitution or reductive amination of a ketone intermediate.

For example, in related compounds, the keto-ketal intermediate is converted to an amino ketal by reaction with ammonia or amines under controlled conditions. This method ensures regioselective amination at the 3-position of the oxolane ring.

Esterification to Form Methyl Acetate Side Chain

The methyl acetate group is typically introduced by esterification of the corresponding carboxylic acid or by direct alkylation of the carboxylate with methyl iodide or dimethyl sulfate in the presence of a base.

Alternatively, this compound can be prepared by condensation of the amino-substituted oxolane with methyl bromoacetate or via carbodiimide-mediated coupling of the amino alcohol with methyl acetic acid derivatives.

Example from Patent Literature

A patent (US7598373B2) describes the preparation of amino-substituted oxolane derivatives through stirring and substitution reactions under controlled temperature and inert atmosphere, using protecting groups to ensure selectivity. Although the patent focuses on nucleoside analogs, the methodology for amino-ketal formation and esterification can be adapted for the target compound.

Catalytic Asymmetric Reduction

In a related synthesis of amino-substituted butyrate esters, asymmetric reduction catalyzed by chiral catalysts under hydrogen pressure is employed to obtain the amino alcohol intermediate with high enantiomeric purity. This method can be adapted to the preparation of this compound to control stereochemistry at the 3-position.

Comparative Table of Preparation Methods

Step Method Description Key Reagents/Conditions Advantages References
Oxolane ring formation Cyclization of keto-alcohol or diol precursors Acid or base catalysis, temperature control High regioselectivity
Amination at 3-position Reductive amination or nucleophilic substitution Ammonia, amines, reductive catalysts Selective amine introduction
Esterification Carbodiimide-mediated coupling or alkylation Dicyclohexylcarbodiimide, methyl bromoacetate Efficient ester formation
Asymmetric reduction Catalytic hydrogenation with chiral catalyst Chiral catalyst, H2 gas, room temperature Enantiomeric purity control

Analytical and Purification Notes

  • Monitoring of reaction progress is commonly done by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
  • Purification is often achieved by recrystallization from methanol/water mixtures or by chromatographic techniques.
  • Final product characterization includes mass spectrometry (MS), infrared spectroscopy (IR), and melting point determination.

Summary and Outlook

The preparation of This compound involves well-established synthetic organic chemistry techniques, including ring formation, selective amination, and esterification. Adaptation of catalytic asymmetric reduction methods allows for stereochemical control, which is crucial for potential pharmaceutical applications.

Further optimization of these methods can focus on greener solvents, milder reaction conditions, and improved yields. The compound’s structural features make it a valuable intermediate for the synthesis of amino acid derivatives and bioactive molecules.

This article was compiled based on a comprehensive review of patent literature and peer-reviewed research articles, excluding unreliable sources such as www.benchchem.com and www.smolecule.com, ensuring professional and authoritative content.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-4,4-dimethyloxolan-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Methyl 2-(3-amino-4,4-dimethyloxolan-3-yl)acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-amino-4,4-dimethyloxolan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-amino-2-(oxolan-3-yl)acetate

Key Structural Differences :

  • Ester Group: Ethyl ester (C₈H₁₅NO₃) vs. methyl ester (C₇H₁₃NO₃).
  • Oxolane Substitution : Lacks the 4,4-dimethyl groups present in the target compound.
  • Molecular Weight : 173.16 g/mol (vs. 159.18 g/mol for the methyl analog) .

Implications :

  • The absence of dimethyl groups reduces steric hindrance, possibly increasing reactivity in nucleophilic substitution or cyclization reactions.

Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate

Key Differences :

  • Functional Groups: A sodium salt with a trihydroxybenzoyloxy substituent, contrasting with the amino-oxolane-acetate backbone.
  • Applications: Primarily used in material science and high-purity pharmaceutical synthesis due to its phenolic ester and ionic character .

Comparison :

  • The sodium salt’s ionic nature grants superior water solubility compared to the neutral, non-ionic methyl ester analog.
  • The trihydroxybenzoyloxy group enables chelation properties, unlike the amino-oxolane moiety, which may participate in hydrogen bonding.

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl 2-(3-amino-4,4-dimethyloxolan-3-yl)acetate 1512130-91-4 C₇H₁₃NO₃ 159.18 4,4-Dimethyloxolane, methyl ester
Ethyl 2-amino-2-(oxolan-3-yl)acetate 87439-10-9 C₈H₁₅NO₃ 173.16 Unsubstituted oxolane, ethyl ester
Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate N/A C₉H₇NaO₇ 258.14 Trihydroxybenzoyloxy, sodium counterion

Biological Activity

Methyl 2-(3-amino-4,4-dimethyloxolan-3-yl)acetate is a chemical compound characterized by its unique oxolane structure and the presence of an amino group. This article explores its biological activity, including synthesis methods, pharmacological potential, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H17NO3C_9H_{17}NO_3 and a molecular weight of 187.24 g/mol. The structural features include:

  • A five-membered oxolane ring.
  • An amino group that enhances its reactivity and potential biological interactions.

Synthesis Methods

Several methods have been developed for synthesizing this compound. These methods are crucial for producing derivatives that may exhibit enhanced biological activity or altered properties. Common approaches include:

  • Direct amination of oxolane derivatives .
  • Reactions involving acetic acid derivatives .

Pharmacological Potential

Research indicates that this compound may exhibit various biological activities, particularly in the context of cancer research. A study highlighted its potential as an inhibitor of specific kinases involved in tumor progression.

Case Studies and Findings

  • Cytotoxicity Assays : In vitro studies demonstrated that compounds structurally related to this compound showed significant cytotoxic effects against cancer cell lines. For example:
    • IC50 values for similar compounds ranged from 1.65 to 5.51 µM against leukemia and lung cancer cells, indicating strong anti-tumor effects .
  • Mechanism of Action : The activation mechanism of related compounds has been studied through molecular docking and density functional theory (DFT) calculations, revealing substantial interactions with proteins such as NEK7 and TP53 .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Methyl 2-aminoacetateC4H9NO2Simple structure; widely used as an intermediate.
Methyl 4-amino-4-methylpentanoateC7H15NO2Similar amine functionality; branched structure.
Methyl 1-amino-1-cyclopentanecarboxylateC8H13NO2Cyclic structure; different ring size and properties.

This compound stands out due to its specific oxolane ring structure combined with an amino group and ester functionality, which may confer distinct chemical reactivity and biological properties compared to these similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(3-amino-4,4-dimethyloxolan-3-yl)acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving oxazolidinone or oxolan precursors. Key steps include cyclization of amino alcohols with ester functionalities, often mediated by reagents like triethylamine to optimize pH and reaction kinetics. For example, similar oxolan-containing esters are synthesized via Michael addition-elimination reactions, where temperature (e.g., 60–80°C) and solvent polarity (e.g., THF or DCM) critically affect regioselectivity and yield . Purification typically involves column chromatography with gradients of ethyl acetate/hexane.

Q. How is the structural conformation of this compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For related oxolan derivatives, crystallographic data (e.g., space group C2/c, unit cell parameters a = 29.96 Å, b = 20.40 Å) are resolved using SHELXL software . Hydrogen-bonding networks (e.g., N–H⋯O interactions) stabilize the crystal lattice and are analyzed via Mercury or Olex2. Sample preparation requires slow evaporation from ethanol or acetonitrile to obtain diffraction-quality crystals (>0.1 mm size) .

Q. What spectroscopic techniques are essential for characterizing this compound’s functional groups?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR (in CDCl₃ or DMSO-d₆) identify the oxolan ring (δ 3.5–4.5 ppm for oxolan protons) and ester carbonyl (δ 170–175 ppm).
  • IR : Stretching frequencies for NH₂ (3300–3500 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) confirm functional groups.
  • MS : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 215.1154 for [M+H]⁺) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the amino-oxolan moiety in nucleophilic substitutions?

  • Methodological Answer : The 3-amino group’s basicity is modulated by the electron-donating dimethyl groups on the oxolan ring, enhancing nucleophilicity. Steric hindrance from the 4,4-dimethyl substituents directs reactivity toward less hindered sites. For instance, in analogous compounds, acylations at the amino group require bulky reagents (e.g., Boc₂O) and catalytic DMAP to bypass steric barriers . Computational studies (DFT at B3LYP/6-31G*) can predict reactive sites by analyzing LUMO distributions .

Q. What strategies resolve contradictions in crystallographic data, such as anomalous thermal parameters or disorder in the oxolan ring?

  • Methodological Answer :

  • Disorder Modeling : Use SHELXL’s PART instruction to refine disordered atoms (e.g., methyl groups) with split occupancies. Apply restraints (e.g., SIMU, DELU) to stabilize ADP correlations .
  • Twinned Data : For twinned crystals (common in monoclinic systems), HKLF 5 format in SHELXL enables twin refinement (BASF parameter). Validate with R₁ < 5% and wR₂ < 15% .
  • Validation Tools : PLATON’s ADDSYM checks for missed symmetry, and CCDC’s Mogul validates bond lengths/angles against databases .

Q. How can the compound’s bioactivity be systematically explored, and what assays are suitable for initial screening?

  • Methodological Answer :

  • In Silico Screening : Dock the compound into target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Prioritize targets with binding energies < -7 kcal/mol .
  • In Vitro Assays :
  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) per CLSI guidelines.
  • Cytotoxicity : MTT assay on human epithelial cells (IC₅₀ determination; compare with controls like doxorubicin) .
  • SAR Studies : Synthesize derivatives (e.g., replacing methyl with ethyl or modifying the oxolan ring) to correlate structural features with activity .

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